N-[(Benzoylsulfanyl)acetyl]glycine
Description
N-[(Benzoylsulfanyl)acetyl]glycine (CAS 103725-47-9), also known as Betiatide or S-benzoyl-MAG3, is a glycine-derived compound featuring a benzoylsulfanyl moiety linked to an acetylated glycine chain. Its structure is 2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid . This compound is notable for its role in radiopharmaceuticals, where it serves as a ligand for labeling with technetium-99m (⁹⁹mTc) to produce diagnostic tracers for renal imaging . It is characterized by poor water solubility but high solubility in dimethyl sulfoxide (DMSO) .
Properties
CAS No. |
90236-39-8 |
|---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-[(2-benzoylsulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C11H11NO4S/c13-9(12-6-10(14)15)7-17-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
BGPPNOVWPPOGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analysis
Linkage Type :
- This compound contains a sulfanyl-acetyl linkage (C–S bond), distinguishing it from sulfonamide-based analogs (e.g., N-(phenylsulfonyl)glycine derivatives in ), which feature an S(=O)₂–N bond. The sulfanyl group enhances metal-chelating capacity, critical for radiopharmaceutical applications .
- Peptide Chain Length : Compounds like N-Benzoylglycylglycine (diglycine chain ) and N-[2-(Benzoylsulfanyl)acetyl]glycylglycylglycine (triglycine chain ) vary in peptide length, affecting solubility and binding specificity.
Aromatic Substituents :
Functional Differences
- Radiopharmaceutical Utility: this compound’s sulfur atom enables stable coordination with ⁹⁹mTc, unlike non-sulfur analogs such as N-Benzoylglycylglycine .
- Solubility : While this compound is water-insoluble, N-Acetyl-N-phenylglycine shows higher aqueous solubility due to its simpler structure and lack of extended peptide chains .
- Biological Activity : Sulfonamide derivatives (e.g., ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas thiazolylacetylglycine derivatives () are precursors in antibiotic synthesis.
Research Findings
- Synthesis : this compound derivatives are synthesized via sequential peptide coupling, as described for related triglycine compounds in the British Pharmacopoeia .
- Toxicity: Limited data exist for most analogs, but this compound is well-tolerated in diagnostic doses .
- Regulatory Status : Betiatide is approved for clinical use in renal imaging, whereas analogs like acetyl fentanyl (unrelated structurally but mentioned in ) are controlled substances .
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